1,3,4,4a,5,10b-Hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol
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Overview
Description
CGS-15873A is a small molecule drug that acts as a dopamine receptor agonist. It has shown potential in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease due to its preferential activity at the presynaptic autoreceptor .
Chemical Reactions Analysis
CGS-15873A undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of a keto metabolite.
Reduction: This reaction can result in the formation of N-despropyl CGS-15873A.
Conjugation: The compound can form an O-glucuronide conjugate.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and glucuronic acid for conjugation. The major products formed from these reactions are the keto metabolite, N-despropyl CGS-15873A, and the O-glucuronide conjugate .
Scientific Research Applications
CGS-15873A has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has shown promise in:
Neurology: As a dopamine receptor agonist, it may help manage symptoms of Parkinson’s disease and schizophrenia.
Pharmacology: It has been used in research to understand the pharmacological and neurochemical characterization of dopamine agonists.
Biochemistry: Studies have investigated its metabolism and the identification of its metabolites in various species.
Mechanism of Action
CGS-15873A exerts its effects primarily by acting as a dopamine receptor agonist. It preferentially targets the presynaptic autoreceptor, which helps regulate dopamine release in the brain. This mechanism is beneficial in conditions where dopamine regulation is disrupted, such as in Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
CGS-15873A is unique due to its specific activity at the presynaptic autoreceptor. Similar compounds include:
CGS-15855A: Another dopamine receptor agonist with similar pharmacological properties.
Quinpirole: A well-known dopamine receptor agonist used in research and clinical settings.
3-PPP (3-Phenyl-4-propyl-1,2,3,6-tetrahydropyridine): A compound with both agonist and antagonist properties at dopamine receptors.
These compounds share similar mechanisms of action but differ in their receptor selectivity and pharmacokinetic profiles.
Properties
CAS No. |
118929-49-0 |
---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16;/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3;1H/t11-,13-;/m0./s1 |
InChI Key |
CEVXGMUELSDOPY-JZKFLRDJSA-N |
SMILES |
CCCN1CCCC2C1COC3=C2C=CC=C3O.Cl |
Isomeric SMILES |
CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O.Cl |
Canonical SMILES |
CCCN1CCCC2C1COC3=C2C=CC=C3O.Cl |
Synonyms |
1,3,4,4a,5,10b-hexahydro-4-propyl-2H-benzopyrano(3,4-b)-pyridin-7-ol CGS 15873A CGS-15873A |
Origin of Product |
United States |
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